molecular formula C12H9ClO B3044233 4-Chlorophenyl phenyl-D5 ether CAS No. 93951-85-0

4-Chlorophenyl phenyl-D5 ether

Cat. No. B3044233
CAS RN: 93951-85-0
M. Wt: 209.68 g/mol
InChI Key: PGPNJCAMHOJTEF-RALIUCGRSA-N
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Description

4-Chlorophenyl phenyl-D5 ether is a halogenated diphenyl ether . It is an estrogenic contaminant and its effect on the growth of endometrial implants has been investigated .


Synthesis Analysis

4-Chlorodiphenyl ether can be used in the preparation of 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208), an internal standard used in the analysis of highly brominated diphenyl ethers .


Molecular Structure Analysis

The molecular formula of 4-Chlorophenyl phenyl-D5 ether is C12H9ClO . The molecular weight is 209.68 g/mol . The InChI is 1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D .


Chemical Reactions Analysis

4-Chlorophenyl phenyl-D5 ether oxidizes readily in air to form unstable peroxides that may explode spontaneously . Dehalogenations of 4-chlorodiphenyl ether at 375°C over CaO/Ca(OH)2 has been reported .


Physical And Chemical Properties Analysis

4-Chlorophenyl phenyl-D5 ether is a liquid . It has a density of 1.193 g/cm3 . It is insoluble or slightly soluble in water . The XLogP3 is 4.3 .

Scientific Research Applications

Deuteration in Drug Development

1-Chloro-4-phenoxybenzene-d5 is the deuterium-labeled form of 1-Chloro-4-phenoxybenzene . Deuteration involves replacing hydrogen atoms with deuterium, a stable heavy isotope of hydrogen. In drug development, deuterium incorporation serves as a tracer for quantitation during pharmacokinetic studies. Here’s how it impacts drug molecules:

Safety and Hazards

4-Chlorophenyl phenyl-D5 ether is combustible . It oxidizes readily in air to form unstable peroxides that may explode spontaneously . It is recommended to protect this chemical from exposure to light, keep the container tightly closed under an inert atmosphere, and store it in a freezer .

properties

IUPAC Name

1-(4-chlorophenoxy)-2,3,4,5,6-pentadeuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPNJCAMHOJTEF-RALIUCGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Cl)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-phenoxybenzene-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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